MAO-A Inhibitory Potency: 5-Amino-2-(hydroxymethyl)benzoic acid Exhibits Nanomolar IC₅₀ Against Human MAO-A with Demonstrated Isoform Selectivity
5-Amino-2-(hydroxymethyl)benzoic acid demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ value of 18 nM [1]. This potency is further validated by cross-species data showing an IC₅₀ of 80 nM against rat brain MAO-A, confirming conserved target engagement [2]. Crucially, the compound exhibits a 12.5-fold selectivity window over MAO-B in the same rat brain homogenate assay, where the MAO-B IC₅₀ is >1000 nM [2].
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | Human MAO-A IC₅₀ = 18 nM; Rat MAO-A IC₅₀ = 80 nM; Rat MAO-B IC₅₀ = >1000 nM |
| Comparator Or Baseline | Within-compound MAO-A vs. MAO-B selectivity ratio = >12.5-fold |
| Quantified Difference | MAO-B inhibition requires >12.5× higher concentration than MAO-A inhibition in rat brain assay |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate; rat brain nuclei-free homogenates using [¹⁴C]hydroxytryptamine (MAO-A) and [¹⁴C]phenylacetaldehyde (MAO-B) substrates |
Why This Matters
This quantifiable MAO-A/MAO-B selectivity profile directly informs procurement decisions for researchers developing CNS-targeted agents where avoiding peripheral MAO-B inhibition reduces off-target cardiovascular and metabolic effects.
- [1] BindingDB. BDBM50075945 (CHEMBL3415815): Affinity data for human recombinant MAO-A, IC₅₀ = 18 nM. Curated from ChEMBL. Accessed 2026. View Source
- [2] BindingDB. BDBM50075945: Affinity data for rat brain MAO-A (IC₅₀ = 80 nM) and MAO-B (IC₅₀ = 1.00E+3 nM). Curated from ChEMBL. Accessed 2026. View Source
